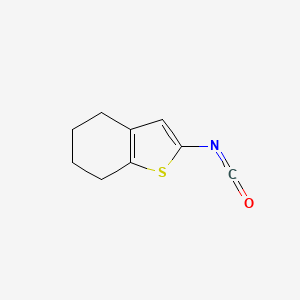

2-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

説明

2-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique thiophene ring structure, which contributes to its reactivity and biological properties. The isocyanate functional group is known for its ability to form covalent bonds with nucleophiles, influencing various biological processes.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The compound has shown potential in various therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydrobenzothiophenes exhibit antimicrobial properties. For instance, structurally related compounds have been evaluated for their efficacy against uropathogenic Escherichia coli strains, demonstrating significant inhibition of biofilm formation without affecting bacterial growth .

- Anti-inflammatory Effects : Some studies indicate that compounds within this class may possess anti-inflammatory properties. This is particularly relevant given the increasing interest in developing safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

- Inhibition of Biofilm Formation : Research has shown that certain derivatives can inhibit pili formation in bacteria, which is crucial for biofilm development. This suggests a potential mechanism where the compound interferes with bacterial adhesion and colonization .

- Covalent Modification : The isocyanate group can react with amino acids in proteins, leading to modifications that may alter protein function and cellular signaling pathways. This reactivity could explain some of the compound's biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antimicrobial Evaluation : A study focused on the synthesis and evaluation of tetrahydrobenzothiophene derivatives found that specific modifications enhanced their antimicrobial activity against pathogenic bacteria. The most potent compounds exhibited low micromolar IC50 values against biofilm formation .

- Anti-inflammatory Studies : In a comparative analysis of various tetrahydrobenzothiophene derivatives, researchers noted significant anti-inflammatory effects in animal models. These compounds demonstrated reduced inflammation markers without the adverse gastrointestinal effects commonly associated with NSAIDs .

- Cytotoxicity Assessments : The cytotoxicity of this compound was assessed alongside its derivatives. Results indicated that while some analogs showed potent biological activity, they maintained relatively low cytotoxicity levels, making them promising candidates for further development .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What synthetic methodologies are effective for preparing 2-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous solvents like 1,4-dioxane or dichloromethane. A key optimization step involves controlling stoichiometry and reaction time to avoid over-functionalization. For example, excess isocyanate reagents can lead to dimerization or side-product formation. Temperature control (0–5°C) minimizes thermal degradation, while inert atmospheres (N₂/Ar) prevent hydrolysis of the isocyanate group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Q. Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

- Spectroscopy:

- FT-IR : Confirms the presence of the isocyanate group (sharp ν(N=C=O) stretch at ~2250–2270 cm⁻¹) and tetrahydro-benzothiophene backbone (C-S stretch at ~600–700 cm⁻¹).

- NMR : ¹H NMR (CDCl₃) resolves the tetrahydro ring protons (δ 1.5–2.8 ppm, multiplet) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR identifies the isocyanate carbon (δ ~120–125 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement resolves bond lengths and angles, particularly the planarity of the benzothiophene ring and the isocyanate group’s geometry. ORTEP-3 visualization tools aid in interpreting thermal ellipsoids and intermolecular interactions .

Q. Advanced: How can computational methods predict the biological activity of derivatives of this compound, and what validation strategies are recommended?

Answer:

Tools like PASS Online predict biological activity by analyzing structural motifs. For example, the isocyanate group’s electrophilicity may target cysteine residues in enzymes, suggesting antimycobacterial or anticancer potential. Validation involves:

Docking studies (AutoDock Vina) to assess binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

In vitro assays (MIC values for antimicrobial activity, IC₅₀ for cytotoxicity) to confirm computational predictions.

QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups on the benzothiophene ring) with activity trends .

Q. Advanced: What strategies resolve contradictions in crystallographic data interpretation for this compound, particularly in disordered regions?

Answer:

Disorder in the tetrahydro ring or isocyanate group can be addressed via:

- Twinned refinement : SHELXL’s TWIN/BASF commands model overlapping domains in twinned crystals.

- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths/angles in disordered regions.

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å), enabling better electron density maps for ambiguous regions.

Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency between solution and solid-state structures .

Q. Advanced: How do hydrogen-bonding patterns influence the solid-state packing of this compound, and what implications does this have for material design?

Answer:

The isocyanate group participates in weak C=O···H–C interactions, while sulfur atoms engage in S···π contacts with adjacent benzothiophene rings. Graph-set analysis (Etter’s rules) classifies these interactions into D (donor) and A (acceptor) motifs, which stabilize layered or helical packing. For example, R₂²(8) motifs may form dimers via N–H···O=C interactions in derivatives. These patterns guide the design of supramolecular materials (e.g., porous frameworks) by modifying substituents to enhance directional interactions .

Q. Advanced: What experimental and computational approaches are used to analyze the puckering dynamics of the tetrahydro ring in this compound?

Answer:

- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from SXRD data to quantify ring non-planarity. For six-membered tetrahydro rings, θ values >20° indicate significant puckering.

- DFT/MD simulations : Gaussian09 or CP2K models assess energy barriers between puckered conformers (e.g., boat vs. chair).

- Variable-temperature NMR : Observing coalescence of proton signals (e.g., δ 1.5–2.8 ppm) reveals interconversion rates between puckered states .

Q. Advanced: How can synthetic byproducts or degradation products of this compound be identified and quantified in complex matrices?

Answer:

- LC-HRMS : Use C18 columns (ACN/water + 0.1% formic acid) with Q-TOF detection to separate and identify byproducts (e.g., urea derivatives from isocyanate hydrolysis).

- Isotopic labeling : ¹⁵N-labeled precursors track nitrogen migration during degradation.

- Kinetic studies : Monitor degradation pathways (e.g., hydrolysis in aqueous buffers) via pseudo-first-order rate constants (kobs) derived from UV-Vis or NMR time-course data .

特性

IUPAC Name |

2-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDZCCKBPSGCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。